molecular formula C6H14ClNO2 B13113029 Betaine Methyl Ester Chloride

Betaine Methyl Ester Chloride

Cat. No.: B13113029
M. Wt: 167.63 g/mol
InChI Key: OSLWYMJLUIYBIG-UHFFFAOYSA-M
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Description

Betaine Methyl Ester Chloride is an organic compound derived from betaine, a naturally occurring substance found in various plants and animals. It is a quaternary ammonium salt with a methyl ester functional group. This compound is known for its zwitterionic nature, meaning it has both positive and negative charges within the same molecule, which contributes to its high solubility in water and its role as an osmoprotectant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine Methyl Ester Chloride can be synthesized through the esterification of betaine hydrochloride with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to achieve a high conversion rate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where betaine hydrochloride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Betaine Methyl Ester Chloride undergoes various chemical reactions, including:

    Esterification: As mentioned, it is formed through the esterification of betaine hydrochloride.

    Hydrolysis: It can be hydrolyzed back to betaine hydrochloride and methanol under acidic or basic conditions.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.

Common Reagents and Conditions:

    Esterification: Methanol and sulfuric acid as a catalyst.

    Hydrolysis: Water and either an acid or a base.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Hydrolysis: Betaine hydrochloride and methanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Betaine Methyl Ester Chloride has a wide range of applications in scientific research:

Mechanism of Action

Betaine Methyl Ester Chloride exerts its effects primarily through its role as an osmoprotectant and a methyl donor. It helps stabilize proteins and cellular structures by interacting with water molecules. As a methyl donor, it participates in methylation reactions, which are crucial for various metabolic processes. The compound’s ability to donate methyl groups is facilitated by the enzyme betaine-homocysteine methyltransferase, which converts homocysteine to methionine .

Comparison with Similar Compounds

    Betaine Hydrochloride: Similar in structure but lacks the ester group.

    Trimethylglycine: Another name for betaine, which is the parent compound of Betaine Methyl Ester Chloride.

    Glycine Betaine: A naturally occurring form of betaine found in plants.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, betaine. This ester group allows it to participate in esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl)-trimethylazanium;chloride

InChI

InChI=1S/C6H14NO2.ClH/c1-7(2,3)5-6(8)9-4;/h5H2,1-4H3;1H/q+1;/p-1

InChI Key

OSLWYMJLUIYBIG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(=O)OC.[Cl-]

Origin of Product

United States

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